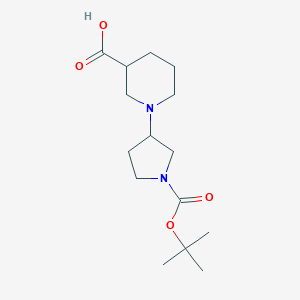

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid

Description

Structure and Properties

The compound 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid (hereafter referred to as the "target compound") is a bicyclic organic molecule comprising a piperidine ring linked to a Boc (tert-butoxycarbonyl)-protected pyrrolidine ring. The carboxylic acid group is located at the 3-position of the piperidine moiety. Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol . The Boc group enhances solubility in organic solvents and serves as a protective group for amines during synthetic processes.

For instance, hydrolysis of esters to carboxylic acids using LiOH is a common strategy . The target compound is likely used in pharmaceutical research as a building block for drug candidates, particularly in the development of protease inhibitors or receptor modulators due to its rigid bicyclic structure.

Properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSUUXDUDDEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659700 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-72-4 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆N₂O₄

- Molecular Weight : 298.38 g/mol

- CAS Number : 1219434-20-4

- MDL Number : MFCD06657438

Biological Activity Overview

The biological activity of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has been explored primarily in the context of its effects on various biological systems, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, notably those involved in bacterial DNA replication. For instance, it has shown promising results in inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division. The compound demonstrated low nanomolar IC50 values, indicating strong inhibitory activity against these targets .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

The mechanism by which 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. By binding to the active sites of DNA gyrase and topoisomerase IV, the compound disrupts the normal function of these enzymes, leading to impaired DNA replication in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antibacterial Properties :

- Researchers tested various derivatives of piperidine-based compounds for antibacterial efficacy.

- Results indicated that modifications to the piperidine structure significantly influenced antibacterial potency.

- The study concluded that 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exhibited superior activity compared to other derivatives tested .

- Inhibition Assays :

Data Tables

| Activity Type | Target | IC50 Value (nM) | MIC (µg/mL) |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase | <32 | - |

| Enzyme Inhibition | Topoisomerase IV | <100 | - |

| Antimicrobial Activity | Staphylococcus aureus | - | 0.5 |

| Antimicrobial Activity | Enterococcus faecalis | - | 0.25 |

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogs:

Impact of Structural Differences on Properties

Ring Size and Rigidity The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine analogs (5-membered), which may influence binding affinity in biological targets .

Substituent Effects

- Methyl Groups : The addition of a methyl group (e.g., 1-Boc-3-methylpyrrolidine-3-carboxylic acid ) increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .

- Aromatic Moieties : Substitution with a benzoic acid group (e.g., 3-(1-Boc-pyrrolidin-3-yl)benzoic acid ) introduces π-π stacking capabilities, beneficial for interacting with aromatic residues in proteins .

Functional Group Positioning The position of the carboxylic acid group significantly impacts reactivity. For example, 1-Benzyl-3-[(Boc)amino]piperidine-3-carboxylic acid places the carboxylic acid and Boc-protected amine on the same carbon, enabling unique intramolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.